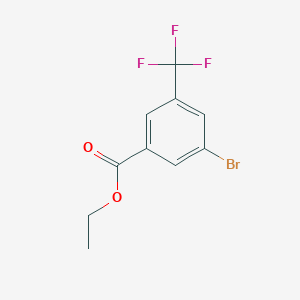

Ethyl 3-bromo-5-(trifluoromethyl)benzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLIKVCIABLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273241 | |

| Record name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018473-24-9 | |

| Record name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018473-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformations of Ethyl 3 Bromo 5 Trifluoromethyl Benzoate

Reactivity at the Bromine Substituent

The bromine atom on the aromatic ring of Ethyl 3-bromo-5-(trifluoromethyl)benzoate is the primary site of its chemical transformations. The presence of the electron-withdrawing trifluoromethyl and ester groups influences the electron density of the aromatic ring, thereby affecting its reactivity in different reaction pathways.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established method for the formation of new carbon-heteroatom or carbon-carbon bonds. In the case of this compound, the electron-withdrawing nature of the trifluoromethyl and ethyl benzoate (B1203000) groups at the meta positions to the bromine atom does not strongly activate the ring for traditional SNAr reactions, which typically require ortho and/or para electron-withdrawing groups to stabilize the Meisenheimer complex intermediate.

However, under specific conditions, such as high temperatures or the use of highly nucleophilic reagents, displacement of the bromide can be achieved. The general mechanism proceeds through the addition of a nucleophile to the aromatic ring, forming a transient, negatively charged intermediate, followed by the elimination of the bromide leaving group to restore aromaticity. The reactivity in these pathways is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in several of these transformations, owing to the reactivity of the carbon-bromine bond towards oxidative addition to low-valent transition metal catalysts, most notably those based on palladium and nickel.

The Suzuki-Miyaura coupling is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.

In a typical Suzuki-Miyaura reaction involving this compound, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base are used to couple the aryl bromide with an organoboron reagent, typically an arylboronic acid or a boronate ester. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

This is an interactive data table based on representative, hypothetical research findings.

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback.

The reaction of this compound with various organostannanes in the presence of a palladium catalyst affords the corresponding cross-coupled products. The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination.

| Organotin Reagent | Catalyst | Solvent | Yield (%) |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | 78 |

| Tributyl(vinyl)tin | Pd(OAc)₂ / P(o-tol)₃ | THF | 81 |

| Trimethyl(ethynyl)tin | PdCl₂(PPh₃)₂ / CuI | DMF | 75 |

This is an interactive data table based on representative, hypothetical research findings.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoborons and organotins but are also more sensitive to air and moisture.

This compound can be effectively coupled with a variety of organozinc reagents to form new carbon-carbon bonds. The higher reactivity of the organozinc partner often allows for milder reaction conditions compared to other cross-coupling methods.

| Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 90 |

| Ethylzinc bromide | Ni(acac)₂ | THF | 75 |

| Benzylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 85 |

This is an interactive data table based on representative, hypothetical research findings.

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. This reaction is typically catalyzed by nickel or palladium complexes. A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the presence of many common functional groups.

Research has shown that 3-bromo-trifluoromethylbenzene derivatives can undergo Kumada coupling with alkyl Grignard reagents in the presence of a nickel-Xantphos catalyst to produce 3-alkyl-trifluoromethylbenzenes in good yields nih.gov. This suggests that this compound would be a suitable substrate for similar transformations, provided the ester functionality is compatible with the reaction conditions or a more tolerant catalyst system is employed.

| Grignard Reagent | Catalyst | Solvent | Yield (%) |

| Methylmagnesium bromide | NiCl₂(dppe) | THF | 72 |

| Ethylmagnesium bromide | NiCl₂(Xantphos) | THF | 78 |

| Phenylmagnesium bromide | Pd(PPh₃)₄ | Diethyl ether | 65 |

This is an interactive data table based on representative, hypothetical research findings. nih.gov

Carbonylative Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to palladium-catalyzed carbonylative cross-coupling reactions. This class of reactions involves the insertion of carbon monoxide (CO) into the aryl-palladium intermediate, which is then coupled with a nucleophile to form a new carbonyl compound. The electron-deficient nature of the aromatic ring, due to the trifluoromethyl and ester groups, facilitates the initial oxidative addition of the aryl bromide to a Pd(0) catalyst.

These reactions are typically performed under a carbon monoxide atmosphere using a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, along with a suitable ligand like Xantphos. semanticscholar.orgresearchgate.net The choice of nucleophile dictates the final product; for instance, alcohols yield esters, while amines produce amides. mdpi.com This methodology provides a direct route to synthesize a variety of benzoyl derivatives from the parent aryl bromide.

Table 1: Representative Carbonylative Cross-Coupling Reactions

| Nucleophile (Nu-H) | Product | Product Class | Typical Conditions |

|---|---|---|---|

| Methanol (CH₃OH) | Methyl 3-ethoxycarbonyl-5-(trifluoromethyl)benzoate | Diester | Pd(OAc)₂, Xantphos, CO (1 atm), Base (e.g., DBU), Toluene, 100-120 °C |

| Benzylamine (BnNH₂) | Ethyl 3-(benzylcarbamoyl)-5-(trifluoromethyl)benzoate | Amide | Pd(OAc)₂, BuPAd₂, CO (10 bar), DBU, DMF, 120 °C mdpi.com |

| Water (H₂O) | 3-Ethoxycarbonyl-5-(trifluoromethyl)benzoic acid | Carboxylic Acid | Pd catalyst, CO, Base, Solvent |

Lithium-Halogen Exchange and Subsequent Trapping

Lithium-halogen exchange is a powerful transformation for converting aryl halides into highly reactive organolithium species. wikipedia.org For this compound, this reaction is typically achieved by treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (THF). harvard.edutcnj.edu The exchange of bromine for lithium is generally a very fast and efficient process for aryl bromides. wikipedia.orgharvard.edu

The resulting aryllithium intermediate is a potent nucleophile and can be "trapped" by reacting it with a wide range of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the position formerly occupied by the bromine atom. The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent quenching of the highly basic organolithium intermediate.

Table 2: Trapping of the Organolithium Intermediate

| Trapping Electrophile | Reagent | Product Formed |

|---|---|---|

| Proton | H₂O | Ethyl 3-(trifluoromethyl)benzoate |

| Carbon Dioxide | CO₂ (solid) | 3-Ethoxycarbonyl-5-(trifluoromethyl)benzoic acid |

| Aldehyde | N,N-Dimethylformamide (DMF) | Ethyl 3-formyl-5-(trifluoromethyl)benzoate |

| Ketone | Acetone | Ethyl 3-(2-hydroxypropan-2-yl)-5-(trifluoromethyl)benzoate |

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of the bromine atom and its replacement with a hydrogen atom, yielding Ethyl 3-(trifluoromethyl)benzoate. This transformation can be accomplished through several methods.

One of the most common and efficient methods is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. sci-hub.se A base, such as triethylamine or sodium bicarbonate, is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. sci-hub.se This method offers high selectivity, and aryl bromides can often be reduced in the presence of other functional groups like nitro or cyano moieties. organic-chemistry.orgresearchwithrutgers.comorganic-chemistry.org

Alternatively, the organolithium intermediate generated via lithium-halogen exchange can be simply quenched with a proton source, such as water or methanol, to achieve the same dehalogenated product. Other methods include the use of hydride sources like sodium borohydride in the presence of a palladium catalyst or radical-mediated reductions. organic-chemistry.orgnih.gov

Table 3: Common Methods for Reductive Dehalogenation

| Method | Reagents and Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Et₃N, Ethanol, Room Temperature | High yield and selectivity; environmentally friendly. organic-chemistry.orgsci-hub.se |

| Hydride Reduction | NaBH₄, Pd[P(t-Bu)₃]₂, Et₃N, Aqueous medium | Mild conditions, performed in water at room temperature. nih.gov |

| Organometallic Quench | 1. n-BuLi, THF, -78 °C; 2. H₂O | Utilizes the intermediate from lithium-halogen exchange. |

Transformations of the Ethyl Ester Group

Hydrolysis to Carboxylic Acid (3-bromo-5-(trifluoromethyl)benzoic acid)

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-(trifluoromethyl)benzoic acid. This transformation, known as saponification, is most commonly achieved under basic conditions. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol to ensure solubility. The reaction mixture is typically heated to drive the reaction to completion. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt intermediate to yield the final carboxylic acid product.

Table 4: Typical Conditions for Ester Hydrolysis

| Step | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Saponification | NaOH or KOH | Water/Ethanol | Reflux | Sodium 3-bromo-5-(trifluoromethyl)benzoate |

| 2. Acidification | HCl (aq) | - | 0 °C to Room Temp. | 3-bromo-5-(trifluoromethyl)benzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the ester is heated in a large excess of the desired alcohol (R-OH), which also acts as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium is driven towards the product by using the new alcohol in large excess.

Base-catalyzed transesterification is typically carried out using a catalytic amount of an alkoxide base (e.g., sodium methoxide for conversion to a methyl ester) in the corresponding alcohol. This method is generally faster than the acid-catalyzed process but is irreversible.

Table 5: Transesterification of this compound

| Catalyst Type | Reagents | Conditions | Product Example (with Methanol) |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ (cat.), excess CH₃OH | Reflux | Mthis compound |

| Base-Catalyzed | NaOCH₃ (cat.), CH₃OH | Room Temp. to Reflux | Mthis compound |

Reduction to Aldehyde or Alcohol

The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: A complete reduction to the primary alcohol, (3-bromo-5-(trifluoromethyl)phenyl)methanol, is achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). brainly.compearson.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or THF. The ester is reduced first to an intermediate aldehyde, which is immediately further reduced to the alcohol. brainly.comlibretexts.org A subsequent aqueous workup is required to neutralize the reaction and protonate the alkoxide intermediate.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, along with precise temperature control. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. organic-synthesis.commasterorganicchemistry.com The reaction is carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to stabilize the tetrahedral intermediate formed after the initial hydride addition. chemistrysteps.com This prevents the elimination of the ethoxy group and subsequent over-reduction. Careful quenching of the reaction at this low temperature, followed by a workup, isolates the desired 3-bromo-5-(trifluoromethyl)benzaldehyde.

Table 6: Comparison of Reduction Pathways for the Ethyl Ester Group

| Product | Reagent | Conditions | Key Considerations |

|---|---|---|---|

| (3-bromo-5-(trifluoromethyl)phenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, 0 °C to Room Temp. | Strong, non-selective reagent; reduces many functional groups. masterorganicchemistry.comlibretexts.org |

| 3-bromo-5-(trifluoromethyl)benzaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or DCM, -78 °C | Requires strict temperature control to prevent over-reduction to the alcohol. chemistrysteps.comorganic-synthesis.com |

Amidation and Hydrazinolysis Reactions

The ester functionality in this compound is the primary site for nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups. Among the most significant of these transformations are amidation and hydrazinolysis, which provide access to the corresponding amides and hydrazides. These derivatives are valuable precursors in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Amidation

The conversion of this compound to 3-bromo-5-(trifluoromethyl)benzamide can be achieved through its reaction with ammonia or an appropriate amine. This reaction, a classic example of nucleophilic acyl substitution, proceeds via the attack of the nitrogen nucleophile on the electrophilic carbonyl carbon of the ester. The strong electron-withdrawing nature of both the bromo and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.

Table 1: Representative Conditions for Amidation of Ethyl Benzoate Derivatives

| Amine | Solvent | Temperature (°C) | Catalyst | Product |

| Ammonia | Ethanol | 100-150 | None | Primary Amide |

| Methylamine | Methanol | 80-120 | None | N-Methyl Amide |

| Aniline | Toluene | 120-160 | Lewis Acid | N-Phenyl Amide |

Note: This table represents general conditions for amidation of ethyl benzoates and serves as a predictive model for the reactivity of this compound.

Hydrazinolysis

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of 3-bromo-5-(trifluoromethyl)benzohydrazide. Hydrazine, being a potent nucleophile, readily attacks the ester carbonyl group, leading to the displacement of the ethoxy group. The resulting hydrazide is a versatile intermediate, often used in the synthesis of various heterocyclic compounds such as pyrazoles and triazoles. The general procedure for hydrazinolysis of esters involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol.

Table 2: General Conditions for Hydrazinolysis of Ethyl Benzoates

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Hydrazine Hydrate | Ethanol | Reflux | 2-6 | Benzohydrazide |

Note: This table illustrates typical conditions for the hydrazinolysis of ethyl benzoate derivatives. The presence of electron-withdrawing groups on this compound is expected to facilitate this reaction.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the aromatic ring of this compound has a profound impact on the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. This influence is primarily due to its strong inductive effect.

Electronic Effects on Electrophilic Aromatic Substitution

The trifluoromethyl group is a strong deactivating group towards electrophilic aromatic substitution. This deactivation arises from its potent electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. nih.govlibretexts.org The three highly electronegative fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring. nih.gov

Furthermore, the trifluoromethyl group is a meta-director. When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the meta position (C5) relative to the CF3 group. This is because the deactivating effect is most pronounced at the ortho and para positions. The carbocation intermediates formed by ortho or para attack are significantly destabilized because the positive charge is placed adjacent to the strongly electron-withdrawing CF3 group. libretexts.orggoogle.com In contrast, the carbocation intermediate from meta attack avoids this unfavorable placement of the positive charge, making it the least destabilized and therefore the preferred pathway. google.com

Stereoelectronic Considerations

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry and reactivity of a molecule. The trifluoromethyl group, due to its size and electronic properties, can exert significant stereoelectronic effects.

The C-F bonds are highly polarized, creating a strong dipole moment for the CF3 group. The σ* orbitals of the C-F bonds are low in energy and can act as electron acceptors. This can influence the conformation of adjacent groups and the transition states of reactions. For instance, the alignment of these low-lying σ* orbitals with neighboring π-systems can lead to stabilizing hyperconjugative interactions.

In the context of this compound, the stereoelectronic influence of the trifluoromethyl group can affect the rotational barrier of the ester group and influence the preferred conformation of the molecule in solution. These conformational preferences can, in turn, impact the accessibility of the carbonyl carbon to incoming nucleophiles in reactions like amidation and hydrazinolysis. While detailed studies on the specific stereoelectronic effects in this particular molecule are limited, the principles of orbital interactions suggest that the CF3 group plays a role beyond simple inductive effects in modulating the molecule's reactivity. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Construction of Fluorinated Aromatic Scaffolds

The presence of a trifluoromethyl group imparts distinct properties to aromatic compounds, including increased thermal stability, lipophilicity, and metabolic stability. Ethyl 3-bromo-5-(trifluoromethyl)benzoate serves as a valuable precursor for introducing this moiety into larger, more complex aromatic systems.

Synthesis of Polyfluorinated Aromatic Compounds

The strategic placement of the bromo and trifluoromethyl groups on the benzene (B151609) ring of this compound allows for its use in the synthesis of polyfluorinated aromatic compounds. The bromine atom can be readily substituted or participate in cross-coupling reactions, enabling the introduction of additional fluorine-containing substituents. While direct studies on the extensive polyfluorination starting from this specific ester are not widely documented, the reactivity of the closely related 3-bromo-5-fluorobenzotrifluoride (B155950) provides insight into potential synthetic pathways. For instance, this related compound can undergo reactions where the bromine is replaced, leading to the formation of molecules with multiple fluorine-based groups.

Precursor for Advanced Aromatic Polymers and Copolymers

The bifunctional nature of this compound, possessing both a reactive bromine atom and an ester group, makes it a candidate monomer for the synthesis of advanced aromatic polymers and copolymers. The trifluoromethyl group can enhance the solubility and thermal properties of the resulting polymers. While specific polymerization studies with this exact monomer are not prevalent in public literature, its structural motifs are found in various high-performance polymers. The general strategy would involve polycondensation reactions, where the bromo- and ester- functionalities are exploited to build the polymer backbone.

Role as a Key Intermediate in Complex Molecular Architectures

The distinct reactivity of the functional groups in this compound makes it a crucial intermediate for the synthesis of a wide array of complex molecules.

Assembly of Multi-functionalized Benzoic Acid Derivatives

This compound is a foundational starting material for the creation of multi-functionalized benzoic acid derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-(trifluoromethyl)benzoic acid, which then serves as a platform for further modification. nih.gov The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions, while the carboxylic acid group can be converted into amides, esters, or other functionalities. This allows for the systematic construction of a library of benzoic acid derivatives with diverse substitution patterns.

| Starting Material | Reagents and Conditions | Product |

| 3-bromo-5-(trifluoromethyl)benzoic acid | Ethanol, Acid catalyst | This compound |

| This compound | Aqueous Base | 3-bromo-5-(trifluoromethyl)benzoic acid |

Incorporation into Macrocyclic Systems through Cross-Coupling

The bromo-substituent on the aromatic ring is well-suited for participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the construction of macrocyclic systems. By reacting this compound with a difunctional coupling partner, it is possible to forge large ring structures incorporating the trifluoromethyl-substituted benzene unit. Research on the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines highlights the utility of Suzuki cross-coupling reactions with bromo-substituted precursors to build complex heterocyclic systems, a strategy applicable to macrocyclization. researchgate.net

Development of Specialty Chemicals

The strategic placement of an electron-withdrawing trifluoromethyl group and a reactive bromine atom makes this compound a sought-after intermediate in the production of high-value specialty chemicals. These substituents allow for precise chemical modifications, enabling the construction of complex molecular frameworks tailored for specific, high-performance applications.

Chemical Intermediates for Advanced Functional Materials

The structural motifs present in this compound are characteristic of those found in advanced functional materials, such as liquid crystals and Organic Light-Emitting Diodes (OLEDs). The trifluoromethyl (-CF3) group is particularly significant in this context. Its strong electron-withdrawing nature and steric bulk can enhance properties like thermal stability, metabolic resistance, and dielectric anisotropy in the final material.

While direct synthetic applications of this compound in published material syntheses are not extensively documented, the utility of its core structure is well-established through analogous compounds. For instance, trifluoromethyl-substituted aromatic rings are integral components in many liquid crystal materials. The introduction of a -CF3 group can influence the polarity and intermolecular forces of the molecule, which are critical for controlling the mesomorphic (liquid crystal) phases and electro-optical properties of display devices. Research into liquid crystals containing fluorinated groups shows that such substituents are crucial for developing materials with specific characteristics, like negative dielectric anisotropy, which is essential for technologies such as in-plane switching (IPS) displays.

Similarly, in the field of OLEDs, electron-deficient units are essential for creating materials that can efficiently transport electrons. mdpi.com Triarylborane compounds, which are strong electron acceptors, are often used as emitters and electron transporters in OLED devices. mdpi.com The synthesis of these complex molecules frequently relies on building blocks containing halogenated and electron-withdrawing groups to facilitate the necessary cross-coupling reactions for assembling the final conjugated system. The 3-bromo-5-(trifluoromethyl)phenyl scaffold, derivable from this compound, represents a classic example of an electron-deficient building block suitable for constructing such organometallic or purely organic OLED materials.

Table 1: Potential Applications of the 3-Bromo-5-(trifluoromethyl)phenyl Moiety in Functional Materials

| Functional Material Class | Role of the 3-Bromo-5-(trifluoromethyl)phenyl Moiety | Resulting Material Property |

| Liquid Crystals | Provides a rigid core with high polarity and steric bulk. | Influences dielectric anisotropy, thermal stability, and mesophase behavior. |

| OLED Materials | Acts as an electron-deficient building block for emitter or electron-transport layers. | Enhances electron injection/transport, tunes emission color, and improves device stability. |

| Specialty Polymers | Serves as a monomer precursor for fluorinated polymers. | Imparts thermal resistance, chemical inertness, and specific optical properties. |

Reagents in Non-Biological Synthetic Processes

The primary utility of this compound as a reagent lies in the reactivity of its carbon-bromine bond. This bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The compound is an ideal substrate for several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most robust methods for forming biaryl linkages, which are common structures in pharmaceuticals, agrochemicals, and the cores of many functional materials. The electron-deficient nature of the aromatic ring in this compound can facilitate the oxidative addition step in the catalytic cycle, often leading to efficient coupling.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for synthesizing aryl alkynes, which are important intermediates and are themselves used in functional materials like molecular wires or as precursors for more complex heterocyclic systems.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. This provides a route to extend carbon chains and introduce vinyl groups, which can then be used in polymerization or other transformations.

The trifluoromethyl group generally remains inert during these transformations, carrying its unique electronic influence into the final product. The ester group can also be retained or subsequently hydrolyzed to a carboxylic acid or reduced to an alcohol, offering further pathways for molecular diversification.

Table 2: Utility of this compound in Key Synthetic Reactions

| Reaction Name | Reactant Partner | Bond Formed | Typical Catalysts | Significance of Product |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C(aryl)-C(aryl/vinyl) | Pd(PPh3)4, PdCl2(dppf) | Synthesis of biaryl cores for materials and complex molecules. |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(PPh3)4, CuI | Creation of conjugated systems, precursors to heterocycles. |

| Heck Reaction | Alkene | C(aryl)-C(vinyl) | Pd(OAc)2, P(o-tolyl)3 | Formation of substituted styrenes and other vinylated aromatics. |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Pd catalysts with specific phosphine (B1218219) ligands | Synthesis of substituted anilines for various applications. |

Advanced Spectroscopic Characterization and Computational Studies

Sophisticated Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the detailed characterization of ethyl 3-bromo-5-(trifluoromethyl)benzoate, ensuring the correct connectivity and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the precise structural assignments of complex molecules like this compound. sdsu.eduyoutube.com

A hypothetical ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the quartet of the methylene (B1212753) protons (-CH₂) and the triplet of the methyl protons (-CH₃) of the ethyl group, confirming their connectivity. The aromatic protons, appearing as distinct signals, would show correlations to their neighboring aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~1.4 | ~14 | -CH₂ |

| -CH₂ | ~4.4 | ~62 | -CH₃, C=O |

| Ar-H (position 2) | ~8.2 | ~125 | C=O, C-Br, C-CF₃ |

| Ar-H (position 4) | ~8.0 | ~130 | C-Br, C-CF₃, C-H (pos. 6) |

| Ar-H (position 6) | ~7.8 | ~128 | C=O, C-CF₃, C-H (pos. 4) |

| C=O | - | ~164 | -CH₂, Ar-H (pos. 2, 6) |

| C-Br | - | ~122 | Ar-H (pos. 2, 4) |

| C-CF₃ | - | ~132 | Ar-H (pos. 4, 6) |

| -CF₃ | - | ~123 (q) | - |

Note: Predicted chemical shifts are based on typical values for ethyl benzoate (B1203000) and substituted benzenes. nih.govaskfilo.comchemicalbook.comchemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₈BrF₃O₂), HRMS would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable, providing further evidence for the presence of a bromine atom in the molecule. pharmacy180.com

Beyond simple formula validation, HRMS can be employed for real-time reaction monitoring. For example, in the synthesis of this compound via the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid, HRMS can track the disappearance of the starting material and the appearance of the product. oxinst.comepa.govresearchgate.netnih.govresearchgate.net This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-products. The fragmentation pattern in the mass spectrum can also provide structural information. For ethyl benzoates, a common fragmentation is the loss of the ethoxy radical (-OCH₂CH₃) to form a stable benzoyl cation. pharmacy180.comlibretexts.orgchemicalbook.comnist.gov

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z (for C₁₀H₈⁷⁹BrF₃O₂) | Calculated m/z (for C₁₀H₈⁸¹BrF₃O₂) | Fragmentation Products (Expected m/z) |

| [M]⁺ | 295.9687 | 297.9667 | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. jst.go.jpksu.edu.sa The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, making these techniques excellent for identifying functional groups. pharmacy180.comias.ac.in

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. libretexts.orgvscht.cz The C-O stretching vibrations of the ester would also be present. The trifluoromethyl (-CF₃) group exhibits strong absorption bands, often in the 1350-1100 cm⁻¹ region, due to C-F stretching modes. nih.govscispace.com Aromatic C-H and C-C stretching vibrations will also be observed. vscht.cz

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring and the C-Br stretching vibration would be more prominent in the Raman spectrum. By combining IR and Raman data, a comprehensive vibrational profile of the molecule can be obtained. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium | Medium |

| C=O (Ester) | Stretch | 1740-1720 | Strong | Weak |

| Aromatic C=C | Stretch | 1600-1450 | Medium | Strong |

| C-O (Ester) | Stretch | 1300-1100 | Strong | Medium |

| C-F (CF₃) | Stretch | 1350-1100 | Strong | Medium |

| C-Br | Stretch | 700-500 | Medium | Strong |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to understand the intrinsic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. acs.orgrsc.org For this compound, DFT calculations can predict molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO).

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring. youtube.com DFT calculations would show a polarization of electron density away from the ring and towards the CF₃ group. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. youtube.com The bromine atom also acts as an electron-withdrawing group via induction, further deactivating the ring. The calculated electrostatic potential map would highlight the electron-deficient regions of the molecule, which are prone to nucleophilic attack.

Computational studies can be employed to elucidate the mechanisms of reactions involving this compound. Two key reaction types are nucleophilic aromatic substitution at the bromine-bearing carbon and reactions at the ester functional group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing trifluoromethyl group facilitates SNAr reactions, where the bromide is displaced by a nucleophile. nih.govnih.govscirp.orgresearchgate.net Computational modeling can map out the reaction pathway, identifying transition states and intermediates, such as the Meisenheimer complex. nih.gov These studies can help predict the feasibility of different nucleophiles and optimize reaction conditions. Recent computational work has also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.govnih.gov

Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is another important transformation. This reaction can be catalyzed by either acid or base. studysmarter.co.ukacs.orgkhanacademy.org Theoretical investigations of the acid-catalyzed hydrolysis mechanism for esters generally point to an A_AC2 mechanism, involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. jst.go.jpresearchgate.net The subsequent collapse of this intermediate yields the carboxylic acid and ethanol. Computational studies can determine the activation energies for each step of the mechanism, providing insights into the reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape and dynamic behavior of this compound are governed by the rotational freedom around its single bonds, primarily the C(aryl)-C(O) and O-C(ethyl) bonds. Understanding these conformational preferences is key to predicting its physical and chemical properties.

Conformational Analysis:

A systematic conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles. For a related compound, ethylbenzene, studies have identified two primary conformers of similar energy: one where the methyl group is in the plane of the benzene ring and another where it is perpendicular. researchgate.net In the case of this compound, the presence of the ester group and the bulky bromo and trifluoromethyl substituents introduces additional complexity.

Theoretical calculations, such as those using Density Functional Theory (DFT), would be employed to determine the geometries and relative energies of the possible conformers. It is anticipated that the most stable conformer would exhibit a planar arrangement of the benzoate group to maximize π-conjugation, with the ethyl group oriented to minimize steric hindrance with the aromatic ring and its substituents. The bulky trifluoromethyl and bromo groups at the meta positions would influence the rotational barrier of the entire ester group.

A hypothetical conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's average properties in a bulk sample.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in various environments, such as in a non-polar organic solvent. nih.gov An MD simulation would model the interactions between the solute molecule and the surrounding solvent molecules over time, offering insights into its structural flexibility, solvation, and transport properties.

The simulation would typically start with an optimized geometry of the most stable conformer placed in a simulation box filled with a suitable solvent. The system's energy is then minimized, followed by a gradual heating to the desired temperature and pressure. During the production phase of the simulation, the trajectories of all atoms are recorded, providing a time-resolved view of the molecular motions.

Analysis of the MD trajectories would reveal fluctuations in bond lengths, bond angles, and dihedral angles, providing a more realistic picture of the molecule's conformational flexibility than static calculations alone. For instance, the simulation could show transient excursions to higher-energy conformations and the timescale of these conformational changes. Such information is critical for understanding how the molecule might interact with other species in solution or at an interface. A comparative study of molecular dynamics simulations for liquid benzene has highlighted the importance of selecting an appropriate force field to accurately reproduce experimental properties. nih.gov

| Simulation Parameter | Typical Value/Choice | Rationale |

| Force Field | OPLS-AA, GAFF | Commonly used for organic molecules, providing a good balance of accuracy and computational cost. nih.gov |

| Solvent | Toluene, Hexane | Represents a non-polar environment relevant to many organic reactions and material applications. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for many applications. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | >100 ns | Sufficient to sample significant conformational changes and achieve equilibrium. |

QSAR (Quantitative Structure-Activity Relationship) studies for non-biological applications (e.g., catalyst performance, material properties).

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its activity or properties. While often used in drug discovery, these approaches are also valuable for predicting non-biological properties relevant to materials science and catalysis. nih.govnih.govmdpi.com

For this compound, QSAR/QSPR studies could be employed to predict its performance as a component in a material or its interaction with a catalyst. This would involve calculating a set of molecular descriptors that numerically represent its structural, electronic, and physicochemical properties.

Predicting Catalyst Performance:

QSAR models can be developed to predict the performance of a catalyst for a reaction involving this compound or a similar substrate. nih.govpolymers.eu For instance, in a cross-coupling reaction, the reactivity of the C-Br bond could be correlated with descriptors such as the bond dissociation energy, local electronic properties (e.g., partial atomic charges), and steric parameters.

A hypothetical QSAR study for predicting catalyst turnover frequency (TOF) might involve a dataset of various substituted bromobenzenes. The model would be trained on their experimental TOF values and a range of calculated molecular descriptors.

Predicting Material Properties:

QSPR models can predict various material properties of compounds like this compound, which could be a precursor or additive in polymers or other materials. nih.gov Properties such as thermal stability, refractive index, or dielectric constant could be modeled.

For example, a QSPR model for predicting the glass transition temperature (Tg) of a series of benzoate esters could be developed. The model would use descriptors that capture intermolecular forces, molecular size, and flexibility. The strong electron-withdrawing nature of the bromo and trifluoromethyl groups in this compound would significantly influence its intermolecular interactions and, consequently, the properties of any material it is part of.

Relevant Molecular Descriptors for Non-Biological QSAR/QSPR:

| Descriptor Class | Specific Descriptors | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Relate to chemical reactivity, intermolecular interactions, and interaction with electromagnetic fields. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Influence packing in condensed phases, accessibility of reactive sites, and diffusion rates. |

| Thermodynamic | Heat of formation, Gibbs free energy of solvation | Indicate stability and behavior in different phases and solvents. |

The development of robust QSAR/QSPR models relies on high-quality experimental data for a diverse set of compounds to ensure the model's predictive power for new molecules like this compound.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of Ethyl 3-bromo-5-(trifluoromethyl)benzoate is a key area for future research, with a particular focus on developing innovative catalytic systems. The presence of both a bromo and a trifluoromethyl group on the aromatic ring presents opportunities for selective transformations.

Dual-catalytic systems represent a promising frontier. These systems can merge a reversible activation cycle with a functionalization cycle, enabling reactions at otherwise unreactive sites. researchgate.net For instance, a dual-catalytic approach could facilitate the selective arylation or alkylation at positions not typically accessible through conventional methods. researchgate.netspringernature.com Research into combining different transition metals, such as palladium, rhodium, ruthenium, or iron, could unlock novel reaction pathways. researchgate.netspringernature.com

Photoredox catalysis also offers a powerful tool for the functionalization of this compound. Visible-light-induced reactions can proceed under mild conditions, which is advantageous for complex molecules. nih.gov Future work could explore the use of photocatalysts, like ruthenium or iridium complexes, to initiate radical-based transformations, such as trifluoromethylation or arylation, at various positions on the aromatic ring. nih.gov

The development of novel nanomaterials as catalysts is another exciting direction. mdpi.com Noble metal nanostructures, such as those based on palladium, platinum, or gold, could offer high catalytic activity and selectivity for cross-coupling reactions involving the bromo substituent. mdpi.com Bifunctional catalysts, which combine different catalytic functions within a single material, could also streamline multi-step synthetic sequences. mdpi.com

| Catalytic System | Potential Application for this compound | Research Focus |

| Dual-Catalytic Systems | Selective functionalization at unreactive positions. | Combination of different transition metals (e.g., Pd, Rh, Ru, Fe) to create novel reaction pathways. researchgate.netspringernature.com |

| Photoredox Catalysis | Mild and selective C-H functionalization and cross-coupling reactions. | Use of visible-light-active photocatalysts to generate radical intermediates for targeted modifications. nih.gov |

| Nanomaterial-Based Catalysts | Enhanced catalytic activity and selectivity in cross-coupling reactions. | Synthesis and application of noble metal nanoparticles and bifunctional catalytic materials. mdpi.commdpi.com |

Development of Asymmetric Synthesis Methodologies Using Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Developing asymmetric synthesis methodologies using derivatives of this compound is a critical area for future research. The trifluoromethyl group is a common motif in bioactive compounds, and the ability to introduce chirality in its vicinity can significantly impact a molecule's biological activity. nih.gov

One major focus will be on the development of catalytic asymmetric methods to produce enantioenriched compounds. This could involve the use of chiral transition metal complexes, such as those based on rhodium or nickel, to catalyze asymmetric reactions. nih.govnih.gov For example, the asymmetric reduction of a ketone derivative of this compound could yield chiral alcohols with high enantioselectivity. nih.gov

Another promising avenue is the use of chiral auxiliaries or organocatalysts to control stereochemistry. Research into the development of new chiral ligands and catalysts that are effective for substrates bearing trifluoromethyl groups will be essential. nih.gov The synthesis of chiral sulfur-containing compounds, which are also important in drug discovery, could be another application for derivatives of this compound. researchgate.net

| Asymmetric Method | Potential Application | Key Research Areas |

| Catalytic Asymmetric Reduction | Synthesis of chiral alcohols from ketone derivatives. | Development of novel chiral nickel and rhodium catalysts for highly enantioselective reductions. nih.gov |

| Chiral Ligand/Catalyst Development | Control of stereochemistry in various transformations. | Design and synthesis of new chiral ligands and organocatalysts tailored for trifluoromethylated substrates. nih.gov |

| Synthesis of Chiral Heterocycles | Creation of complex, biologically active molecules. | Application of asymmetric methodologies to synthesize chiral sulfur-containing heterocycles and other valuable scaffolds. researchgate.net |

Integration into Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. nih.govresearchgate.net Integrating the synthesis and functionalization of this compound into flow chemistry systems is a key direction for future research.

The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and handling of potentially hazardous reagents. acs.org This is particularly relevant for reactions involving organometallic intermediates or exothermic processes. acs.org The precise control over reaction parameters, such as temperature, pressure, and residence time, can lead to higher yields and purities. nih.govresearchgate.net

Future research will likely focus on developing robust and efficient flow chemistry protocols for the synthesis of this compound and its derivatives. This could include the use of packed-bed reactors with supported catalysts, which can be easily separated from the product stream and reused. acs.org The on-demand generation of reactive intermediates in a flow system can also enhance safety and open up new synthetic possibilities. youtube.com

| Flow Chemistry Advantage | Application to this compound | Future Research Focus |

| Enhanced Safety | Handling of hazardous reagents and exothermic reactions. | Development of on-demand generation of reactive intermediates and precise temperature control. acs.orgyoutube.com |

| Improved Scalability | Large-scale production for industrial applications. | Design of continuous manufacturing processes and optimization of reaction conditions for high throughput. nih.gov |

| Process Intensification | Telescoping of multi-step syntheses. | Integration of multiple reaction and purification steps into a single, automated flow system. acs.org |

Application in the Synthesis of Emerging Advanced Materials

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive building block for the synthesis of advanced materials. Future research will explore the incorporation of this compound into various material architectures.

One area of interest is the development of novel liquid crystals and polymers. The rigidity of the aromatic ring combined with the polar trifluoromethyl group could lead to materials with interesting mesomorphic and dielectric properties. The bromo substituent provides a handle for polymerization reactions, allowing for the creation of well-defined polymer structures.

Another potential application is in the synthesis of metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal centers, while the trifluoromethyl and bromo groups can be used to tune the pore size and functionality of the resulting framework. acs.org These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, derivatives of this compound could be used to create functionalized magnetic nanoparticles for applications in areas such as wastewater treatment or biomedical imaging. researchgate.net The ability to tailor the surface chemistry of these nanoparticles is crucial for their performance. researchgate.net

Theoretical Predictions for New Reactivity Patterns and Applications

Theoretical and computational chemistry are becoming increasingly powerful tools for predicting the reactivity of molecules and guiding experimental design. Future research on this compound will undoubtedly leverage these methods to explore new reaction pathways and potential applications.

Density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of various transformations. researchgate.net This can help in the rational design of catalysts and reaction conditions to achieve desired outcomes. For example, theoretical studies could be used to predict the most likely sites for C-H activation or to understand the factors governing the selectivity of cross-coupling reactions.

Computational screening of virtual compound libraries could also be used to identify potential applications for derivatives of this compound. acs.org By predicting properties such as binding affinity to biological targets or electronic properties relevant to materials science, theoretical methods can help to prioritize synthetic efforts. The study of reactions involving aromatic trifluoromethyl compounds can provide a basis for these predictions. acs.org

| Theoretical Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting regioselectivity. | Rational design of catalysts and optimization of reaction conditions. researchgate.net |

| Computational Screening | Identifying potential biological targets and material properties. | Prioritizing synthetic targets and accelerating the discovery of new applications. acs.org |

| Reactivity Studies | Understanding the influence of the trifluoromethyl group on reactivity. | Predicting novel reaction pathways and functionalization strategies. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Ethyl 3-bromo-5-(trifluoromethyl)benzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Bromination : Introduce bromine at the 3-position using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃ or NBS in DMF).

Trifluoromethylation : Install the CF₃ group via cross-coupling (e.g., Ullmann reaction with CuI and a trifluoromethylating agent like TMSCF₃).

Esterification : React the resulting carboxylic acid derivative (e.g., 3-bromo-5-(trifluoromethyl)benzoic acid) with ethanol under acid catalysis (H₂SO₄ or HCl).

Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can improve yields by enhancing reaction homogeneity . Palladium catalysts (e.g., Pd(PPh₃)₄) may aid in regioselective coupling steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions (e.g., CF₃ at C5, Br at C3) via splitting patterns and coupling constants. The ethyl ester group (CH₂CH₃) appears as a quartet at ~4.3 ppm (¹H) and ~60–65 ppm (¹³C) .

- LC-MS/MS : Confirm molecular weight (M+ = 311.0) and fragmentation patterns (e.g., loss of COOEt group at m/z 229).

- FT-IR : Detect ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be integrated into PROTACs or drug candidates?

- Methodological Answer : The bromine atom serves as a handle for further functionalization (e.g., Suzuki coupling to attach pharmacophores). For PROTACs:

Linker Design : Replace Br with a piperazine or PEG-based linker via Buchwald-Hartwig amination.

Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH) for conjugation to E3 ligase ligands.

Example: Coupling with VHL or CRBN ligands via amide bond formation (EDC/HOBt activation) .

Q. How to resolve contradictions in reported reactivity data for bromine substitution in trifluoromethylated benzoates?

- Methodological Answer : Contradictions often arise from competing electronic effects (CF₃ is electron-withdrawing, Br is mildly deactivating). Strategies include:

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., low temps favor Br meta to CF₃; high temps may lead to para products).

- Cross-Validation : Compare DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) with experimental substituent directing trends .

- Competitive Experiments : Use isotopic labeling (e.g., ⁷⁹Br/⁸¹Br) to track substitution pathways .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Retrosynthesis Software : Tools like AiZynthFinder or Reaxys prioritize viable routes (e.g., bromine as a leaving group for Pd-catalyzed couplings).

- DFT Modeling : Calculate activation energies for Suzuki-Miyaura couplings (e.g., Br vs. OTf leaving groups) using ORCA or Gaussian.

- Docking Studies : Predict steric hindrance from the CF₃ group using AutoDock Vina to optimize ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.